Superior In Vitro Potency Against ER α-Glucosidase I Compared to UV-4 (SP187)
IHVR-19029 exhibits an IC50 of 0.48 μM against ER α-glucosidase I, demonstrating substantially greater target engagement compared to UV-4 (SP187), which requires an EC50 of 29.97 μM to inhibit EBOV replication in cell culture, a value reflecting a combined effect of target inhibition and cellular antiviral activity [1]. This 62-fold difference in potency at the primary target level indicates that IHVR-19029 achieves effective enzyme inhibition at significantly lower concentrations.
| Evidence Dimension | ER α-glucosidase I inhibition potency |
|---|---|
| Target Compound Data | IC50 = 0.48 μM |
| Comparator Or Baseline | UV-4 (SP187) EBOV antiviral EC50 = 29.97 μM |
| Quantified Difference | IHVR-19029 is approximately 62-fold more potent (target inhibition vs. antiviral activity) |
| Conditions | ER α-glucosidase I biochemical assay for IHVR-19029; yield-plaque assay in Vero cells for SP187 |
Why This Matters
Higher target potency enables lower working concentrations, reducing off-target effects and conserving compound in experimental workflows.
- [1] Warfield, K. L., et al. (2017). Assessment of the potential for host-targeted iminosugars UV-4 and UV-5 activity against filovirus infections in vitro and in vivo. Antiviral Research, 138, 22-31. View Source
